Aluminum palmitate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Aluminum palmitate, also known as this compound, is a compound formed by the reaction of hexadecanoic acid (palmitic acid) with aluminum. It is a white solid that is insoluble in water but soluble in organic solvents like toluene. This compound is used in various industrial applications due to its unique properties, such as its ability to act as a lubricant, emulsifier, and thickening agent .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Aluminum palmitate, can be synthesized through a reaction between sodium palmitate and aluminum sulfate. The reaction involves the following steps:

- Dissolve sodium palmitate in water.

- Add aluminum sulfate solution to the sodium palmitate solution.

- The reaction results in the formation of this compound and sodium sulfate.

- The this compound is then filtered, washed, and dried to obtain the final product .

Industrial Production Methods

In industrial settings, the production of hexadecanoic acid, aluminum salt, follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of high-purity reactants and solvents is essential to avoid contamination and ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Aluminum palmitate, undergoes various chemical reactions, including:

Hydrolysis: When exposed to water, it can hydrolyze to form hexadecanoic acid and aluminum hydroxide.

Oxidation: It can undergo oxidation reactions, especially when exposed to strong oxidizing agents.

Substitution: It can participate in substitution reactions where the aluminum ion can be replaced by other metal ions.

Common Reagents and Conditions

Hydrolysis: Water and acidic or basic conditions can facilitate hydrolysis.

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can oxidize the compound.

Substitution: Metal salts like sodium chloride or potassium nitrate can be used in substitution reactions.

Major Products Formed

Hydrolysis: Hexadecanoic acid and aluminum hydroxide.

Oxidation: Oxidized derivatives of hexadecanoic acid.

Substitution: New metal salts formed by replacing aluminum.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Reagent in Organic Synthesis : Aluminum palmitate serves as a reagent in organic synthesis, facilitating various chemical reactions due to its ability to form stable complexes with organic molecules .

- Catalytic Activity : It acts as a catalyst in several reactions, enhancing the efficiency of chemical processes.

Biology

- Cell Membrane Studies : Research has focused on this compound's interaction with cell membranes, exploring its potential role in cellular signaling pathways and membrane fluidity.

- Microbicidal Activity : Studies indicate that metal complexes of fatty acids, including this compound, exhibit antimicrobial properties against various bacterial strains and fungi, suggesting potential applications in biomedical fields .

Medicine

- Drug Delivery Systems : this compound is investigated for its use in drug delivery systems due to its ability to form stable emulsions and enhance bioavailability of therapeutic agents.

- Vaccine Adjuvant : Its potential role as an adjuvant in vaccines is being explored, aiming to improve immune response through enhanced antigen presentation.

Industry

- Cosmetics and Pharmaceuticals : In industrial applications, this compound is utilized as a lubricant, emulsifier, and thickening agent in cosmetics and pharmaceutical formulations .

- Food Products : It is also employed in food processing as an emulsifying agent, contributing to the stability of food products.

Data Table: Comparison of this compound with Similar Compounds

| Compound | Solubility | Primary Applications |

|---|---|---|

| This compound | Organic solvents | Cosmetics, pharmaceuticals, drug delivery |

| Aluminum Stearate | Organic solvents | Lubricants, emulsifiers |

| Aluminum Oleate | Organic solvents | Coatings, inks |

| Aluminum Myristate | Organic solvents | Food emulsifiers |

Case Study 1: Drug Delivery Systems

A study published in the Journal of Biomedical Materials Research investigated the use of this compound in formulating nanoparticles for targeted drug delivery. The findings indicated that nanoparticles containing this compound demonstrated enhanced stability and controlled release properties compared to traditional carriers.

Case Study 2: Vaccine Development

Research conducted by the National Institutes of Health explored this compound's efficacy as a vaccine adjuvant. Results showed that formulations containing this compound significantly improved immune responses in animal models when compared to formulations without adjuvants.

Wirkmechanismus

The mechanism of action of hexadecanoic acid, aluminum salt, involves its interaction with cell membranes and proteins. The aluminum ion can bind to various molecular targets, altering their structure and function. This binding can affect cellular signaling pathways, leading to changes in cellular behavior. The compound’s ability to form stable complexes with other molecules also contributes to its effectiveness in various applications .

Vergleich Mit ähnlichen Verbindungen

Aluminum palmitate, can be compared with other similar compounds such as:

Aluminum stearate: Similar in structure but derived from stearic acid. It has similar applications but different physical properties.

Aluminum oleate: Derived from oleic acid, it has different solubility and reactivity characteristics.

Aluminum myristate: Derived from myristic acid, it has a shorter carbon chain and different physical properties

Conclusion

This compound, is a versatile compound with a wide range of applications in various fields. Its unique properties and reactivity make it valuable in scientific research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can help in developing new applications and improving existing processes.

Eigenschaften

CAS-Nummer |

555-35-1 |

|---|---|

Molekularformel |

C16H32AlO2 |

Molekulargewicht |

283.41 g/mol |

IUPAC-Name |

aluminum;hexadecanoate |

InChI |

InChI=1S/C16H32O2.Al/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18); |

InChI-Schlüssel |

RGAXDXKVSRGKQE-UHFFFAOYSA-N |

SMILES |

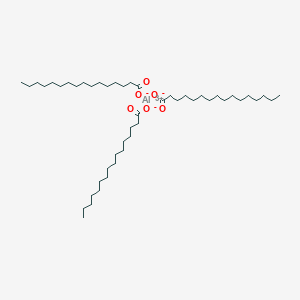

CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Al+3] |

Kanonische SMILES |

CCCCCCCCCCCCCCCC(=O)O.[Al] |

Color/Form |

White to yellow mass or powder |

Key on ui other cas no. |

101012-91-3 555-35-1 |

Physikalische Beschreibung |

White to yellow solid; [Merck Index] Light silvery-white odorless solid; Insoluble in water; [MSDSonline] |

Haltbarkeit |

Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/ Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/ |

Löslichkeit |

Soluble in petroleum ether, ethanol, benzene Practically insoluble in water or alcohol; when fresh, dissolves in petroleum ether or oil turpentine INSOL IN ACETONE |

Synonyme |

Hexadecanoic acid. aluminum salt |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.